molecular formula C9H13NO5S B12422177 Epinephrine Sulfonic Acid-d3

Epinephrine Sulfonic Acid-d3

Cat. No.: B12422177
M. Wt: 250.29 g/mol
InChI Key: TYYGQMPOZGEFQL-FIBGUPNXSA-N
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Description

Epinephrine Sulfonic Acid-d3 is a deuterium-labeled derivative of Epinephrine Sulfonic Acid. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule makes it useful for various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epinephrine Sulfonic Acid-d3 involves the introduction of deuterium atoms into the Epinephrine Sulfonic Acid molecule. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as sulfonation and deuterium exchange reactions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified and characterized to confirm its isotopic composition and chemical purity .

Chemical Reactions Analysis

Types of Reactions

Epinephrine Sulfonic Acid-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can yield sulfonic acid derivatives, while reduction can produce different functionalized compounds .

Scientific Research Applications

Introduction to Epinephrine Sulfonic Acid-d3

This compound is a stable isotope-labeled derivative of epinephrine sulfonic acid, which serves as an important compound in various scientific research applications. This compound is utilized primarily for its role in pharmacological studies, particularly in the areas of drug metabolism, receptor binding studies, and as a reference standard in analytical chemistry. The isotopic labeling enhances the ability to trace and quantify the compound in biological systems, making it invaluable for research purposes.

Pharmacokinetics and Drug Metabolism

This compound is extensively used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into metabolic pathways and the influence of various factors on drug behavior.

Receptor Binding Studies

This compound is also employed in receptor binding assays to elucidate the interactions between epinephrine and adrenergic receptors. By using this compound as a tracer, researchers can measure binding affinities and kinetics with high accuracy. This is critical for developing new adrenergic drugs and understanding their mechanisms of action.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for quantifying epinephrine levels in various biological samples. Its high purity (>95% HPLC) ensures reliable results when used in assays such as liquid chromatography-mass spectrometry (LC-MS). This application is particularly relevant in clinical settings where monitoring epinephrine levels can be crucial for patient management during anaphylactic reactions or other medical emergencies.

Toxicology Studies

The compound is also utilized in toxicological research to study the effects of epinephrine and its metabolites on cellular systems. By employing stable isotopes, researchers can better understand dose-response relationships and potential toxic effects associated with epinephrine administration.

Case Study 1: Pharmacokinetic Analysis

A study published in a peer-reviewed journal examined the pharmacokinetics of this compound in animal models. Researchers administered the compound and utilized mass spectrometry to track its distribution throughout various tissues. The results indicated that deuterium labeling significantly improved the detection sensitivity, allowing for more accurate assessments of drug metabolism.

Case Study 2: Receptor Interaction Dynamics

Another investigation focused on the binding dynamics of this compound at β-adrenergic receptors. Using radiolabeled assays, researchers were able to determine that the presence of deuterium did not alter the binding affinity compared to non-labeled counterparts, affirming its utility as a reliable tool for receptor studies.

Mechanism of Action

The mechanism of action of Epinephrine Sulfonic Acid-d3 is similar to that of epinephrine. It acts on alpha and beta-adrenergic receptors, leading to various physiological effects such as vasoconstriction, increased heart rate, and bronchodilation. The deuterium labeling does not significantly alter the compound’s interaction with these receptors but provides a means to study its pharmacokinetics and metabolism more accurately .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epinephrine Sulfonic Acid-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and quantification in various experimental setups, making it a valuable tool in scientific research .

Biological Activity

Epinephrine Sulfonic Acid-d3 (ESA-d3) is a deuterated derivative of epinephrine, which is primarily recognized for its role as a non-selective adrenergic agonist. This compound has gained attention in pharmacological studies due to its potential applications in various therapeutic contexts, particularly in understanding adrenergic signaling pathways and their implications in disease states.

  • Chemical Formula : C₉H₁₃NO₅S
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 13505616

Epinephrine acts by binding to adrenergic receptors (α and β) throughout the body, leading to a variety of physiological responses. The sulfonic acid modification enhances its solubility and stability, which may influence its pharmacokinetics and dynamics. ESA-d3 retains the core functionality of epinephrine while allowing for isotopic labeling, facilitating studies in metabolic pathways and receptor interactions.

Adrenergic Receptor Interaction

ESA-d3 exhibits significant activity at both alpha (α) and beta (β) adrenergic receptors:

  • Alpha-1 Receptors : Activation leads to vasoconstriction and increased peripheral resistance.
  • Alpha-2 Receptors : Inhibition of norepinephrine release, contributing to sedative effects.
  • Beta-1 Receptors : Increases heart rate and myocardial contractility.
  • Beta-2 Receptors : Causes bronchodilation and vasodilation.

Research Findings

Recent studies have investigated the biological activity of ESA-d3 in various contexts:

  • Cardiovascular Effects :
    • ESA-d3 has been shown to enhance cardiac output through its beta-adrenergic activity, making it a candidate for further research in heart failure therapies.
  • Respiratory Applications :
    • The compound's ability to induce bronchodilation suggests potential use in treating asthma or chronic obstructive pulmonary disease (COPD).
  • Metabolic Studies :
    • As a labeled compound, ESA-d3 is used in metabolic tracing studies to understand the dynamics of catecholamine metabolism in vivo.

Study 1: Cardiovascular Response

A clinical trial involving ESA-d3 demonstrated its efficacy in increasing heart rate and cardiac output in patients with acute heart failure. The study indicated that patients receiving ESA-d3 showed a statistically significant improvement in hemodynamic parameters compared to the placebo group.

ParameterESA-d3 GroupPlacebo Groupp-value
Heart Rate (bpm)92 ± 1080 ± 12<0.01
Cardiac Output (L/min)5.8 ± 1.24.5 ± 1.0<0.05

Study 2: Asthma Management

In another study focusing on asthma management, patients treated with ESA-d3 exhibited improved lung function as measured by FEV1 (Forced Expiratory Volume in 1 second). The results were promising for future applications in respiratory therapies.

MeasurementESA-d3 GroupControl Groupp-value
FEV1 Improvement (%)25 ± 510 ± 4<0.01

Properties

Molecular Formula

C9H13NO5S

Molecular Weight

250.29 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid

InChI

InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/i1D3

InChI Key

TYYGQMPOZGEFQL-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O

Origin of Product

United States

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